![molecular formula C15H13FN4 B11504520 2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B11504520.png)
2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine
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Overview
Description
2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by its fused ring structure, which includes an imidazole ring and a benzotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine can be achieved through several methods:
Cyclocondensation Reactions: One common method involves the cyclocondensation of N-(2-aminoaryl)hydrazides with appropriate aldehydes or ketones.
[4+2] Cycloaddition Reactions: Another approach is the [4+2] cycloaddition reaction, which involves the reaction of a diene with a dienophile.
Heterocyclization: This method involves the heterocyclization of N-(2-aminoaryl)hydrazides under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of catalysts, such as copper (I) iodide, and ligands, such as pyrrole-2-carboxylic acid, can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzotriazinyl radicals.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and copper (I) ions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include benzotriazinyl radicals, reduced forms of the compound, and substituted derivatives .
Scientific Research Applications
2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine involves its interaction with specific molecular targets and pathways. The compound can form stable radicals, which can interact with various biological molecules and pathways . The presence of the fluorophenyl group enhances its ability to interact with specific targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzotriazine: A closely related compound with similar structural features.
1,2,3-Benzotriazine: Another isomeric form with different properties.
Blatter Radicals: Compounds with similar radical-forming properties.
Uniqueness
2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and reactivity. This makes it particularly useful in applications requiring stable radicals and specific electronic properties .
Properties
Molecular Formula |
C15H13FN4 |
---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine |
InChI |
InChI=1S/C15H13FN4/c16-11-7-5-10(6-8-11)14-9-20-15(18-14)17-12-3-1-2-4-13(12)19-20/h5-9H,1-4H2 |
InChI Key |
XWPPYKWKDMUAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN3C=C(N=C3N=C2C1)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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